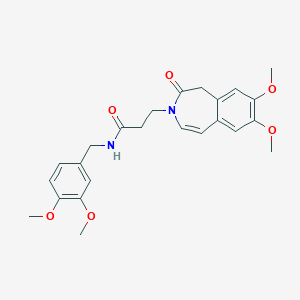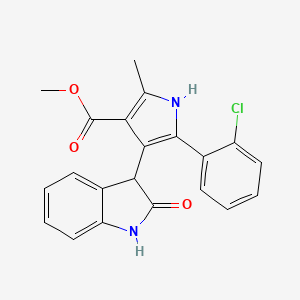![molecular formula C23H25N3O5 B10986353 5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione](/img/structure/B10986353.png)
5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrrolidine rings in its structure suggests it may exhibit interesting biological activities and chemical reactivity.
Preparation Methods
The synthesis of 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an appropriate aldehyde with an amine and a dicarbonyl compound under acidic or basic conditions.
Introduction of the pyrrolidine ring: This step often involves the cyclization of a suitable precursor, such as an amino ketone, in the presence of a base.
Attachment of the 2,4-dimethoxyphenyl group: This can be done via a nucleophilic substitution reaction where the phenyl group is introduced using a halogenated precursor.
Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product through recrystallization or chromatography.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and automated processes to ensure consistency and scalability.
Chemical Reactions Analysis
5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure, which may interact with various biological targets.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: Its unique properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits and mechanisms of action.
Mechanism of Action
The mechanism of action of 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain pathways involved in cell signaling, metabolism, or gene expression. The exact molecular targets and pathways depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE include:
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds share the 2,4-dimethoxyphenyl group and exhibit similar biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound has a similar aromatic structure and is used in organic synthesis.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another compound with a 2,4-dimethoxyphenyl group, used in various chemical reactions.
These comparisons highlight the unique combination of functional groups in 5-{2-[2-(2,4-DIMETHOXYPHENYL)-1-PYRROLIDINYL]-2-OXOETHYL}-3-PHENYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
5-[2-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H25N3O5/c1-30-16-10-11-17(20(13-16)31-2)19-9-6-12-25(19)21(27)14-18-22(28)26(23(29)24-18)15-7-4-3-5-8-15/h3-5,7-8,10-11,13,18-19H,6,9,12,14H2,1-2H3,(H,24,29) |
InChI Key |
LMJMZTUAHLFENW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2C(=O)CC3C(=O)N(C(=O)N3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B10986291.png)

![methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate](/img/structure/B10986304.png)
![N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10986305.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-5-yl]methanone](/img/structure/B10986310.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B10986313.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10986338.png)
![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986344.png)
![N-(6-methoxypyridin-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10986348.png)


![1-tert-butyl-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10986365.png)
![5-(2-Methylpropyl)-2-{[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B10986368.png)
